3-(Difluoromethoxy)phenol CAS number 88798-13-4
3-(Difluoromethoxy)phenol CAS number 88798-13-4
An In-Depth Technical Guide to 3-(Difluoromethoxy)phenol for Advanced Research and Development
Authored by a Senior Application Scientist
This document provides a comprehensive technical overview of 3-(Difluoromethoxy)phenol (CAS No. 88798-13-4), a critical building block for professionals in pharmaceutical and agrochemical research. It moves beyond basic data to offer insights into its synthesis, application, and analytical characterization, grounded in established scientific principles and methodologies.
Strategic Importance in Medicinal Chemistry
3-(Difluoromethoxy)phenol is a key intermediate valued for the introduction of the difluoromethoxy (-OCF₂H) group into molecular scaffolds. The incorporation of this moiety is a widely used strategy in drug discovery to modulate the physicochemical properties of a parent compound.[1] The difluoromethoxy group can enhance metabolic stability, lipophilicity, and act as a bioisostere for other functional groups, thereby improving the pharmacokinetic and pharmacodynamic profile of drug candidates.[1][2] Its unique electronic properties distinguish it from the more common trifluoromethoxy group, offering a nuanced tool for fine-tuning molecular characteristics.[3]
Physicochemical and Handling Data
Accurate characterization is the foundation of reproducible science. The key properties of 3-(Difluoromethoxy)phenol are summarized below.
| Property | Value | Source(s) |
| CAS Number | 88798-13-4 | [4][5][6][7] |
| Molecular Formula | C₇H₆F₂O₂ | [4][8][9] |
| Molecular Weight | 160.12 g/mol | [4][5][8] |
| Appearance | Colorless to light-colored liquid, solid, or semi-solid | [4][5] |
| Melting Point | -10 °C | [4] |
| Purity | Typically ≥95% | [5][10] |
| Storage Conditions | Sealed in a dry environment, store in a freezer under -20°C for long-term stability. | [5] |
| InChI Key | NETVQEPAYWXLPM-UHFFFAOYSA-N | [4][5][8] |
Synthesis Pathway: Difluoromethylation of Phenols
The most common and robust method for synthesizing aryl difluoromethyl ethers like 3-(Difluoromethoxy)phenol involves the reaction of a corresponding phenol with a difluorocarbene (:CF₂) source.[1] A widely adopted and operationally simple method utilizes sodium chlorodifluoroacetate (ClCF₂CO₂Na) as a bench-stable precursor that generates difluorocarbene upon thermal decarboxylation.[2][11]
Presumed Reaction Mechanism
The transformation is understood to proceed via a two-step mechanism. First, the phenolate, generated in situ under basic conditions, acts as a nucleophile. Second, thermal decarboxylation of sodium chlorodifluoroacetate generates the highly electrophilic difluorocarbene, which is immediately trapped by the phenolate. Subsequent protonation yields the final aryl difluoromethyl ether product.[11]
Caption: Synthesis workflow for 3-(Difluoromethoxy)phenol.
Experimental Protocol: General Difluoromethylation
This protocol is adapted from a standard procedure for the difluoromethylation of phenols and serves as a robust starting point for synthesis.[2]
-
Vessel Preparation: To a dry round-bottomed flask equipped with a magnetic stir bar, add the starting phenol (e.g., resorcinol, 1.0 equiv) and a suitable base such as cesium carbonate (1.5 equiv).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add dry N,N-Dimethylformamide (DMF) via syringe and begin stirring.
-
Reagent Addition: Add sodium chlorodifluoroacetate (2.5 equiv) to the stirring mixture.
-
Reaction Conditions: Heat the reaction mixture to 110-120 °C in an oil bath. Vigorous gas evolution is typically observed.[2] The reaction is maintained at this temperature for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with deionized water and transfer to a separatory funnel.
-
Extraction: Extract the aqueous phase with an organic solvent such as ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Analytical Characterization
Robust analytical methods are essential for verifying purity and structure. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely accessible and reliable technique for the quantification of phenolic compounds.[12] For more complex matrices or trace-level analysis, Gas Chromatography-Mass Spectrometry (GC-MS) offers superior selectivity and sensitivity.[12]
General HPLC-UV Protocol for Phenolic Compounds
-
Standard Preparation: Prepare a stock solution (e.g., 1 mg/mL) of 3-(Difluoromethoxy)phenol in the mobile phase. Perform serial dilutions to create a series of working standards for generating a calibration curve.[12]
-
Sample Preparation: Dissolve the sample in the mobile phase, filter through a 0.45 µm syringe filter, and place it in an HPLC vial.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (containing 0.1% phosphoric or formic acid to ensure protonation).[12]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to an appropriate wavelength (e.g., 274 nm for similar phenolic compounds).[12]
-
-
Quantification: Identify the peak corresponding to 3-(Difluoromethoxy)phenol by comparing its retention time with the standard. Construct a calibration curve by plotting peak area versus the concentration of the standards to determine the sample's concentration.[12]
Caption: Standard workflow for HPLC-UV analysis.
Safety, Handling, and Storage
3-(Difluoromethoxy)phenol is classified as a hazardous substance and requires careful handling in a laboratory setting.
GHS Hazard Classification
The compound is associated with the following hazards:
| Hazard Statement | Description | GHS Pictogram |
| H301 | Toxic if swallowed | Skull and crossbones |
| H315 | Causes skin irritation | Exclamation mark |
| H318 | Causes serious eye damage | Corrosion |
| H335 | May cause respiratory irritation | Exclamation mark |
| H412 | Harmful to aquatic life with long lasting effects | None |
Safe Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[7][13]
-
Personal Protective Equipment:
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[7][10]
First Aid Measures
-
If Swallowed: Immediately call a poison center or doctor. Rinse mouth.[10]
-
In Case of Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[10]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[13]
-
If Inhaled: Move person into fresh air. If not breathing, give artificial respiration.[10]
Storage and Disposal
-
Storage: Store locked up in a cool, dry, and well-ventilated place away from incompatible substances like strong oxidizing agents.[7][10] Keep the container tightly closed. For long-term storage, a freezer at or below -20°C is recommended.[5]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10]
References
-
Organic Syntheses. Difluoromethylation of Phenols. [Link]
-
Organic Syntheses. Difluoromethylation of Phenols (2024). [Link]
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PubChem. 3-(Difluoromethoxy)phenol | C7H6F2O2 | CID 2774122. [Link]
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AOBChem USA. 3-(Difluoromethoxy)phenol. [Link]
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National Institutes of Health (NIH). Late-stage gem-difluoroallylation of phenol in bioactive molecules and peptides with 3,3-difluoroallyl sulfonium salts. [Link]
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National Institutes of Health (NIH). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. [Link]
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ResearchGate. Late-Stage gem-Difluoroallylation of Phenol in Bioactive Molecules and Peptides with 3,3-Difluoroallyl Sulfonium Salts. [Link]
- Google Patents. Synthesis process of 3, 5-difluorophenol.
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National Institutes of Health (NIH). Toxicological Profile for Phenol - Analytical Methods. [Link]
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MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
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MDPI. Kinetics of Different Substituted Phenolic Compounds’ Aqueous OH Oxidation in Atmosphere. [Link]
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OPUS Siegen. Analytical Methods. [Link]
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National Institutes of Health (NIH). Unexpected transformation of dissolved phenols to toxic dicarbonyls by hydroxyl radicals and UV light. [Link]
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Defense Technical Information Center (DTIC). Development of Analytical Methods for the Determination of Drug Substances in Biological Fluids. [Link]
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PubMed. Metabolism of phenol and hydroquinone to reactive products by macrophage peroxidase or purified prostaglandin H synthase. [Link]
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National Institutes of Health (NIH). Metabolism of phenol and hydroquinone to reactive products by macrophage peroxidase or purified prostaglandin H synthase. [Link]
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